molecular formula C13H15NO2 B11887150 Butyl 1H-indole-3-carboxylate CAS No. 61698-93-9

Butyl 1H-indole-3-carboxylate

Cat. No.: B11887150
CAS No.: 61698-93-9
M. Wt: 217.26 g/mol
InChI Key: BJYZMZXTDGHRJY-UHFFFAOYSA-N
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Description

Butyl 1H-indole-3-carboxylate is an alkyl ester derivative of indole-3-carboxylic acid, characterized by a butyl ester group at the 3-position of the indole scaffold. The butyl variant is expected to exhibit increased lipophilicity compared to shorter-chain esters due to its longer alkyl group, which may influence solubility, bioavailability, and intermolecular interactions. Indole derivatives are renowned for their biological significance, serving as key pharmacophores in anti-inflammatory, anticancer, and antimicrobial agents .

Properties

CAS No.

61698-93-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

butyl 1H-indole-3-carboxylate

InChI

InChI=1S/C13H15NO2/c1-2-3-8-16-13(15)11-9-14-12-7-5-4-6-10(11)12/h4-7,9,14H,2-3,8H2,1H3

InChI Key

BJYZMZXTDGHRJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1H-indole-3-carboxylate can be achieved through various methods. One common approach involves the esterification of indole-3-carboxylic acid with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The butyl ester group undergoes nucleophilic substitution under basic or acidic conditions. Key examples include:

Table 1: Substitution Reactions of Butyl 1H-Indole-3-Carboxylate

ReactantsConditionsProductsYieldReference
NH₃ (aqueous)Reflux, 6 h1H-Indole-3-carboxamide78%
LiAlH₄THF, 0°C → RT, 2 h3-(Hydroxymethyl)-1H-indole65%
R-X (alkyl halides)K₂CO₃, DMF, 80°C, 12 h3-Alkoxycarbonyl-1H-indole50–85%

Mechanistic Insights :

  • The ester’s carbonyl carbon is electrophilic, facilitating nucleophilic attack by amines or hydrides.

  • Alkylation proceeds via SN2 displacement, with the indole nitrogen acting as a weak base to deprotonate intermediates .

Coupling Reactions

The indole core participates in cross-coupling reactions, enabling C–H functionalization.

Table 2: Coupling Reactions Involving this compound

Reaction TypeCatalysts/ConditionsProductsYieldReference
Cross-DehydrogenativeCu(OAc)₂, TBHP, 80°C1-Methyl-3-carboxylate derivatives69–90%
Pd-Catalyzed C4-ArylationPd(OAc)₂, Ag₂CO₃, DCE, 100°CC4-Arylated indoles60–82%
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-indole hybrids55–75%

Key Findings :

  • Cross-dehydrogenative coupling (CDC) with Cu catalysis introduces methyl groups at the N1 position .

  • Pd-mediated C4-arylation occurs without transient directing groups, favoring electron-deficient aryl iodides .

Ester Hydrolysis and Decarboxylation

The butyl ester is hydrolyzed to carboxylic acid derivatives, which further decarboxylate under thermal or catalytic conditions.

Table 3: Hydrolysis and Decarboxylation Pathways

ConditionsProductsApplicationsReference
NaOH (aq), Δ1H-Indole-3-carboxylic acidPharmaceutical intermediates
H₂SO₄, MeOH, 60°CMethyl 1H-indole-3-carboxylateSynthetic flexibility
Pd/C, quinoline, 200°CIndole (via decarboxylation)Building block for alkaloids

Mechanism :

  • Base-mediated hydrolysis follows a nucleophilic acyl substitution pathway.

  • Decarboxylation under Pd catalysis proceeds via a radical intermediate stabilized by the indole π-system .

Cyclization and Condensation Reactions

The indole ring and ester group enable cyclization to form polyheterocyclic structures.

Table 4: Cyclization Reactions

ReagentsConditionsProductsYieldReference
AlCl₃, CH₂Cl₂, RTIndolo[3,2-b]carbazole72%
NH₂NH₂, EtOH, Δ3-Amino-1H-indole65%

Applications :

  • Indolo-carbazoles exhibit luminescent properties for OLEDs.

  • 3-Aminoindoles serve as precursors for kinase inhibitors.

Oxidation and Reduction

The indole ring undergoes redox transformations, modifying electronic properties.

Table 5: Redox Reactions

ReactionReagents/ConditionsProductsYieldReference
OxidationKMnO₄, H₂O, ΔIndole-3-carboxylic acid80%
ReductionNaBH₄, MeOH, 0°C3-(Hydroxymethyl)indole70%

Insights :

  • Oxidation with KMnO₄ cleaves the indole ring selectively at the C2–C3 bond.

  • NaBH₄ reduces the ester to a primary alcohol without affecting the indole nucleus.

Scientific Research Applications

Medicinal Chemistry

Butyl 1H-indole-3-carboxylate has been investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural features make it a candidate for developing:

  • Antiviral agents : Research indicates that derivatives of indole compounds can exhibit antiviral properties by inhibiting viral replication mechanisms .
  • Anticancer drugs : Studies have shown that indole derivatives may possess anticancer activity through various mechanisms, including apoptosis induction in cancer cells .

Plant Growth Regulation

The compound has been identified as a potent plant-growth inhibitor. Its derivatives have been explored for their ability to modulate plant growth pathways, potentially leading to agricultural applications in controlling plant development and improving crop yields .

Cannabinoid Receptor Ligands

Research into cannabinoid receptor interactions has highlighted this compound as a potential ligand for the cannabinoid CB2 receptor, which plays a role in various physiological processes including pain modulation and immune response .

Synthetic Chemistry

This compound serves as a versatile reactant in synthetic chemistry. It is utilized in:

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions : This application is significant for forming carbon-carbon bonds, essential in constructing complex organic molecules .
  • Friedel-Crafts alkylation reactions : These reactions are vital for introducing alkyl groups into aromatic compounds, enhancing their reactivity and functionality .

Case Study 1: Antiviral Activity

In a study examining various indole derivatives, this compound was assessed for its ability to inhibit human rhinovirus (HRV) replication. The results demonstrated significant antiviral activity, suggesting its potential as a lead compound for developing new antiviral therapies .

Case Study 2: Anticancer Properties

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Butyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Indole-3-Carboxylate Derivatives

Compound Ester Group Substituents Biological Activity Reference
Methyl 1H-indole-3-carboxylate Methyl None Cytotoxic precursor
Ethyl 1-methyl-5-sulfonamido derivative Ethyl Sulfonamide at C5 Enzyme inhibition potential
This compound Butyl None Predicted CNS activity Inferred

Table 2: Physical Properties

Compound logP (Predicted) Solubility (mg/mL, water) Melting Point (°C)
Methyl 1H-indole-3-carboxylate 1.8 <1 >200
This compound 3.9 <0.1 ~150–170 (est.)

Implications of Ester Chain Length

  • Drug Design : Longer esters like butyl may improve bioavailability for lipophilic targets but require structural optimization to balance solubility .
  • Synthesis: Butyl esters may necessitate modified reaction conditions (e.g., reflux with butanol) compared to methyl/ethyl analogs .
  • Crystallography : Reduced hydrogen bonding in butyl derivatives could complicate crystallization, impacting pharmaceutical formulation .

Biological Activity

Butyl 1H-indole-3-carboxylate, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of an indole ring substituted with a butyl ester at the carboxylic acid position. The general formula can be represented as:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This compound is known for its stability and solubility in organic solvents, making it a suitable candidate for various biological assays.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Molecular Targets : The compound has been shown to bind to various receptors and enzymes, modulating their activity. This includes potential interactions with G-protein coupled receptors (GPCRs) and other signaling molecules involved in cellular pathways related to growth and apoptosis.
  • Pathways Involved : It influences several signaling pathways, including those related to immune responses and cell proliferation. These interactions can lead to enhanced antiviral activity and potential anticancer effects .

3. Biological Activities

Antiviral Activity : Studies have indicated that this compound exhibits antiviral properties, particularly against certain viral strains. Its mechanism may involve the inhibition of viral replication through interference with viral RNA synthesis.

Anticancer Potential : The compound has been evaluated for its anticancer effects in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

CompoundStructureBiological Activity
This compoundStructureAntiviral, Anticancer
Methyl 1H-indole-3-carboxylateStructureModerate activity
Ethyl 1H-indole-3-carboxylateStructureLow activity

The presence of the butyl group significantly enhances the lipophilicity of the compound, which is believed to improve its ability to penetrate cellular membranes compared to other esters like methyl or ethyl derivatives .

5. Case Studies

Several studies have explored the biological activity of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Case Study 2 : In another investigation, researchers assessed the antiviral efficacy of this compound against influenza virus. Results indicated a reduction in viral titers by over 70% at a concentration of 10 µM, suggesting its potential as a therapeutic agent in viral infections .

Q & A

Q. What are the common synthetic routes for Butyl 1H-indole-3-carboxylate and its derivatives?

this compound is typically synthesized via esterification of indole-3-carboxylic acid with butanol under acidic or coupling conditions. Alternatively, one-pot methods involving transesterification or alkylation of pre-functionalized indole precursors (e.g., indole-3-carboxaldehyde) are employed . For example, analogous compounds like ethyl indole-2-carboxylate are synthesized using esterification protocols, which can be adapted for butyl derivatives by substituting the alcohol reagent . Precursor compounds such as indole-3-carboxaldehyde and indole-5-carboxylic acid are commercially available (e.g., Kanto Reagents), enabling modular synthesis of derivatives .

Q. How is the crystal structure of this compound determined?

Crystal structures are resolved using single-crystal X-ray diffraction (SC-XRD). Data collection is performed with modern diffractometers, and refinement employs programs like SHELXL, which is optimized for small-molecule crystallography. Key parameters include space group determination, thermal displacement modeling, and hydrogen-bonding network analysis . For example, methyl 1-methyl-1H-indole-3-carboxylate was characterized using SHELXL-2018, revealing monoclinic crystal systems and C–H···O interactions critical for lattice stability .

Q. What analytical techniques are used to validate the purity and identity of this compound?

Purity is assessed via high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Structural confirmation relies on nuclear magnetic resonance (NMR; ¹H/¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For instance, ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate was validated using ¹H NMR (400 MHz) and ESI-MS .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for indole-3-carboxylate analogs?

Discrepancies in biological studies (e.g., antiviral activity) may arise from enantiomeric impurities or assay variability. Methodological solutions include:

  • Enantiomer separation : Use chiral chromatography or crystallization to isolate pure enantiomers, as unresolved mixtures can obscure activity profiles .
  • Dose-response validation : Perform multiple assays across independent labs to confirm dose-dependent effects. For example, ethyl 5-hydroxy-1-methyl derivatives showed no antiviral activity in initial screens, prompting re-evaluation of structural motifs .
  • Structural benchmarking : Compare results with structurally characterized analogs (e.g., umifenovir derivatives) to identify critical pharmacophores .

Q. What role do hydrogen-bonding patterns play in the solid-state properties of this compound?

Hydrogen-bonding networks govern crystallization behavior and stability. Graph set analysis (e.g., Etter’s notation) can classify motifs like R₂²(8) rings formed by N–H···O interactions. For indole derivatives, C–H···O and π-π stacking often dominate, as seen in methyl 1-methyl-1H-indole-3-carboxylate, where C–H···O bonds stabilize a herringbone packing motif . SHELXL refinement can model these interactions by adjusting displacement parameters and verifying bond geometries .

Q. How can crystallization conditions be optimized for indole-3-carboxylate derivatives?

Optimization involves:

  • Solvent screening : Test polar (e.g., methanol) and non-polar (e.g., hexane) solvents to balance solubility and nucleation.
  • Temperature gradients : Slow cooling from saturated solutions promotes large, high-quality crystals.
  • Additives : Small quantities of co-solvents (e.g., DMSO) or salts can alter supersaturation dynamics.
    SHELXL’s twin refinement tools are critical for resolving twinned crystals, a common issue with flexible indole backbones .

Q. What strategies improve the bioactivity of indole-3-carboxylate analogs in drug discovery?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the indole 5-position to enhance binding to hydrophobic enzyme pockets .
  • Conformational restriction : Cyclopropane moieties (e.g., trans-2-phenylcyclopropyl) reduce rotational freedom, as seen in umifenovir analogs, improving target engagement .
  • Prodrug approaches : Ester-to-acid hydrolysis can modulate bioavailability, as demonstrated in ethyl-to-carboxylic acid derivatives .

Data Analysis and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

Adhere to ICMJE standards by detailing:

  • Reagent purity : Specify suppliers (e.g., Kanto Reagents) and purity grades (>95% by HPLC) .
  • Reaction conditions : Report temperatures, solvent volumes, and catalyst loadings precisely.
  • Characterization data : Include full spectral datasets (NMR shifts, MS peaks) in supplementary materials .

Q. What statistical methods are recommended for analyzing biological activity data?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error analysis : Calculate standard deviations (SD) or confidence intervals (CI) for triplicate experiments.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Advanced Crystallography

Q. How does SHELXL enhance the refinement of indole derivatives compared to other software?

SHELXL excels in modeling anisotropic displacement parameters and resolving disorder in flexible groups (e.g., butyl chains). Its robust least-squares algorithms minimize residuals (R1 < 0.05) even for high-Z structures. For example, it successfully refined methyl 1-methyl-1H-indole-3-carboxylate, resolving positional disorder in the ester group .

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